3'-O-Methylinosine

Description

Historical Context of Modified Nucleosides in Nucleic Acid Science

The journey into the world of modified nucleosides began over six decades ago, revealing a layer of complexity beyond the canonical bases of RNA and DNA. mdpi.com Initially discovered in transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs), these naturally occurring chemical alterations are now known to exist in a wide array of RNA species, including messenger RNAs (mRNAs) and various non-coding RNAs. mdpi.comnih.gov The discovery of these modifications, ranging from simple methylations to complex glycosylations, unveiled a new dimension of gene regulation and cellular function. nih.gov Historically, chemical reagents were instrumental in the selective labeling and detection of these modified nucleosides, a practice that has seen a resurgence in recent years to complement modern techniques like mass spectrometry. researchgate.net This rich history forms the backdrop for the synthesis and study of specific modified nucleosides like 3'-O-Methylinosine, which were developed as tools to probe and manipulate the intricate machinery of the cell. acs.org

Chemical Identity and Significance of this compound as a Ribonucleoside Analog

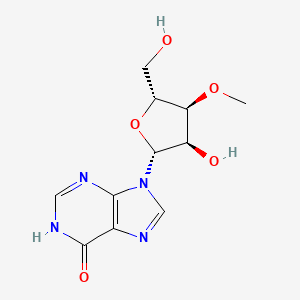

This compound is a purine (B94841) nucleoside analog. medchemexpress.com Its structure consists of an inosine (B1671953) base attached to a ribose sugar, with a methyl group substituting the hydroxyl group at the 3' position of the ribose. This seemingly subtle modification has profound consequences for its chemical behavior and biological activity. The methylation at the 3'-hydroxyl position is a key feature, distinguishing it from its parent nucleoside, inosine. This modification prevents the formation of a phosphodiester bond at this position, effectively acting as a chain terminator in RNA synthesis.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 75479-64-0 chemblink.com |

| Molecular Formula | C11H14N4O5 chemblink.com |

| Molecular Weight | 282.25 g/mol chemblink.com |

| Solubility | Sparingly soluble (11 g/L at 25 ºC) chemblink.com |

| Density | 1.84±0.1 g/cm3 chemblink.com |

This table is interactive. You can sort and filter the data.

The significance of this compound as a ribonucleoside analog lies in its ability to mimic natural nucleosides while introducing a specific functional block. This property makes it an invaluable tool for researchers studying the mechanisms of RNA polymerases and other enzymes involved in nucleic acid metabolism.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily concentrated in several key areas of chemical biology and molecular biology. A significant application is in the study of RNA synthesis and processing. Due to its function as a chain terminator, its triphosphate form, this compound-5'-triphosphate, has been utilized to investigate the mechanisms of RNA polymerases.

Another prominent area of research is in virology. Studies have shown that some methylated nucleoside analogs can inhibit viral replication. For instance, the related compound 3'-O-methylguanosine has been observed to inhibit early virus-specific RNA synthesis in vaccinia virus. medchemexpress.com This has spurred interest in exploring the antiviral potential of this compound and similar compounds.

Furthermore, purine nucleoside analogs, the class of compounds to which this compound belongs, are investigated for their potential in cancer research. medchemexpress.com These analogs can interfere with DNA synthesis and induce apoptosis in malignant cells. medchemexpress.com While research on this compound itself in this context is specific, the broader class of molecules continues to be a subject of intense study.

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXDBVMGRKZFRC-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of 3 O Methylinosine

Chemical Synthesis Pathways for 3'-O-Methylinosine

The direct chemical synthesis of this compound requires overcoming the challenge of selectively methylating the 3'-hydroxyl group in the presence of other reactive hydroxyls at the 2' and 5' positions of the ribose moiety.

Regioselective Methylation Methodologies at the 3'-Hydroxyl Position

The primary difficulty in synthesizing 3'-O-methylated ribonucleosides is achieving regioselectivity. Direct methylation of an unprotected nucleoside like inosine (B1671953) typically results in a mixture of products, including methylation at the N1 position of the purine (B94841) base and at the 2', 3', and 5' hydroxyl groups of the ribose. acs.org

A common strategy to control methylation involves the use of diazomethane (B1218177) in conjunction with a Lewis acid catalyst, such as stannous chloride (SnCl₂). This method has been effectively used for the methylation of various nucleosides. google.comcdnsciencepub.com The catalyst is believed to form a chelate complex with the cis-2',3'-diol of the ribose, activating one hydroxyl group over the other. By carefully selecting the reaction conditions, the methylation can be directed preferentially to the 3'-position. For instance, in the synthesis of the related 3'-O-methylguanosine, methylation of the precursor 2-aminoadenosine (B16350) with diazomethane and stannous chloride dihydrate can yield a mixture of the 2'-O-methyl and 3'-O-methyl isomers. cdnsciencepub.com The separation of these isomers, while challenging, can be accomplished using chromatographic techniques like ion-exchange chromatography. google.com

Another successful approach involves starting with a modified sugar that already contains the 3'-O-methyl group before it is coupled to the nucleobase. This circumvents the difficult regioselective methylation step on the fully formed nucleoside. acs.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield of the desired 3'-O-methyl isomer and simplifying purification. In the stannous chloride-catalyzed methylation of 2-aminoadenosine (a precursor that can be enzymatically converted to a guanosine (B1672433) derivative), the ratio of the 2'- and 3'-O-methylated products can be significantly influenced by the amount of catalyst used. cdnsciencepub.comresearchgate.net

One study demonstrated that methylation of 2-aminoadenosine with diazomethane and stannous chloride dihydrate could be steered to favor either the 2'- or 3'-isomer. cdnsciencepub.comnih.gov Specifically, achieving a high yield of the 3'-O-methylated precursor to 3'-O-methylguanosine involved using a stoichiometric amount of stannous chloride in dimethylformamide (DMF) and heating at 50°C for 15 minutes prior to the addition of diazomethane. researchgate.netnih.gov This procedure resulted in a mixture containing 90% of the desired 3'-O-methyl-2-aminoadenosine and only 10% of the 2'-O-methyl isomer. researchgate.netnih.gov

| Catalyst Conditions (for 2-aminoadenosine precursor) | Solvent | Temperature | Product Ratio (3'-O-Methyl : 2'-O-Methyl) | Reference |

| Varied amounts of SnCl₂·2H₂O | DMF | Warm | Ratios from 64:34 to 47:51 | cdnsciencepub.com |

| Stoichiometric amount of SnCl₂ | DMF | 50°C | 90:10 | researchgate.netnih.gov |

| Stoichiometric amount of SnCl₂ | DME | Room Temp -> 50°C | Favors 2'-O-Methyl isomer | researchgate.netnih.gov |

This interactive table summarizes the optimization of reaction conditions for the regioselective methylation of a nucleoside precursor. The data illustrates how catalyst amounts and solvent choice can direct the methylation to the desired 3'-hydroxyl position.

Novel Synthetic Routes and Precursor Utilization

An earlier method also utilized a pre-methylated sugar intermediate, 5-O-benzoyl-1,2-O-isopropylidene-3-O-methyl-α-D-ribofuranose, to synthesize various 3'-O-methylpurine ribonucleosides. acs.org These strategies offer an unambiguous route to the 3'-O-methylated product, eliminating the formation of the 2'-O-methyl isomer and thus simplifying the purification process. nih.gov

Enzymatic Approaches in this compound Synthesis

Enzymes offer high specificity and can be powerful tools in the synthesis of modified nucleosides, often used in combination with chemical steps.

Biocatalytic Transformations for Nucleoside Modification

A prominent example of a chemoenzymatic approach is the synthesis of 3'-O-methylguanosine, a closely related purine nucleoside. The process begins with the chemical methylation of 2-aminoadenosine, which produces a mixture of 2'- and 3'-O-methyl-2-aminoadenosine. cdnsciencepub.comresearchgate.net The enzyme adenosine (B11128) deaminase is then employed to specifically convert the 3'-O-methyl-2-aminoadenosine into 3'-O-methylguanosine via deamination. cdnsciencepub.comnih.gov This enzymatic step is highly selective; under the right conditions, the enzyme preferentially acts on the 3'-O-methyl isomer. researchgate.netnih.gov This biocatalytic transformation is crucial as it cleanly converts the precursor into the final product, which can then be isolated in high purity, often by simple precipitation. researchgate.netnih.gov

Strategies for Incorporation of this compound into Oligonucleotides

The utility of modified nucleosides like this compound is often realized when they are incorporated into oligonucleotides to act as probes or therapeutic agents. google.com This incorporation requires the conversion of the nucleoside into a phosphoramidite (B1245037) building block suitable for automated solid-phase synthesis.

The general strategy involves first synthesizing the this compound nucleoside. Subsequently, this modified nucleoside is converted into its phosphoramidite derivative. This typically involves protecting the 5'-hydroxyl group with an acid-labile group like dimethoxytrityl (DMTr) and then reacting the available 2'-hydroxyl group with a phosphitylating agent. The resulting this compound phosphoramidite can then be used as a monomer in standard solid-phase oligonucleotide synthesis protocols. nih.gov

The incorporation of such modified nucleosides can confer specific properties to the resulting oligonucleotide. For example, 2'-O-methylation is known to increase the thermal stability of RNA duplexes and provide resistance against nuclease degradation. genelink.comresearchgate.net While 3'-O-methylation is less common, it is used to create chain terminators for DNA and RNA synthesis, a property useful in sequencing and as an antiviral mechanism. nih.gov

Phosphoramidite Chemistry for Solid-Phase Oligonucleotide Assembly

Solid-phase synthesis is the standard method for the chemical production of oligonucleotides, offering high efficiency and the ability to automate the process. biotage.co.jpatdbio.com The core of this methodology is phosphoramidite chemistry, which involves the sequential addition of protected nucleoside monomers to a growing oligonucleotide chain that is covalently attached to an insoluble solid support. biotage.co.jp

To be incorporated into an oligonucleotide, this compound must first be converted into a phosphoramidite building block. This derivatization involves several key steps:

Protection of Functional Groups: The 5'-hydroxyl group of this compound is protected with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its removal in a controlled manner during the synthesis cycle to free up the 5'-position for the next coupling reaction. huarenscience.com The exocyclic amino function of the hypoxanthine (B114508) base is typically protected to prevent side reactions, although inosine often does not require base protection.

Phosphitylation: The key step is the phosphitylation of the protected nucleoside. In the context of creating a building block for chain termination, this reaction would typically target the 5'-hydroxyl group if the synthesis were proceeding in the 5'-to-3' direction. However, standard oligonucleotide synthesis proceeds in the 3'-to-5' direction. biotage.co.jp Since the 3'-hydroxyl is methylated and thus blocked, this compound is used as a terminating agent at the 3'-end of a custom-synthesized oligonucleotide. For incorporation at internal or 5'-end positions, a phosphoramidite of this compound would be needed, but its primary role is as a terminator. A commercially available example is the 3'-O-Methyl Inosine CED phosphoramidite, designed for use in oligonucleotide synthesis. chemgenes.com This reagent is a 3'-O-methylated inosine derivative activated with a phosphoramidite group, typically at the 2'- or 5'- position if it were for internal incorporation, but as a 3'-terminator, it is added as the final step or pre-attached to the solid support.

The resulting phosphoramidite, such as 3'-O-Methyl Inosine CED phosphoramidite , is a stable compound that can be readily activated for coupling. chemgenes.com The cyanoethyl (CE) group on the phosphorus is a protecting group that is removed at the end of the synthesis under basic conditions. atdbio.com

Below is a table detailing the properties of a commercially available this compound phosphoramidite derivative.

chemgenes.comSynthesis of RNA and DNA Constructs Containing this compound

The incorporation of this compound into RNA and DNA constructs is accomplished using automated solid-phase oligonucleotide synthesizers. biotage.co.jp Because the 3'-hydroxyl group is methylated, this compound acts as a chain terminator, preventing further elongation of the oligonucleotide chain. medchemexpress.com This property is useful for producing oligonucleotides of a specific length without the need for a terminal cleavage step that could damage sensitive modifications.

The synthesis cycle for incorporating a standard nucleoside involves four main chemical reactions:

Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, making it available for coupling. biotage.co.jp

Coupling: The phosphoramidite monomer (in this case, a standard A, G, C, or T/U amidite) is activated, typically by an acidic azole catalyst like tetrazole, and couples with the free 5'-hydroxyl group of the growing chain. oup.com High coupling efficiencies, ideally above 99%, are critical for obtaining a high yield of the full-length product. atdbio.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in undesired deletion sequences. biotage.co.jp

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. atdbio.com

To create a construct terminated with this compound, the synthesis proceeds through the desired number of cycles with standard phosphoramidites. For the final step, instead of another standard monomer, a molecule of this compound (which does not require a phosphoramidite group for this specific terminal addition method) would be coupled, or more commonly, the synthesis is performed on a solid support pre-functionalized with this compound.

atdbio.com| Length (bases) | 95% Efficiency | 98.5% Efficiency | 99.5% Efficiency |

|---|---|---|---|

| 10 | 63.0% | 87.3% | 95.6% |

| 20 | 37.7% | 75.0% | 90.9% |

| 50 | 8.1% | 47.7% | 78.2% |

| 100 | 0.6% | 22.4% | 60.9% |

Following the completion of the chain assembly, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (from the phosphate backbone and the nucleobases) are removed, typically by treatment with concentrated aqueous ammonia. atdbio.com The final product is then purified, often using chromatography or electrophoresis.

Molecular Interactions and Biochemical Activities of 3 O Methylinosine

Interactions with Nucleic Acid Structures

Influence on RNA and DNA Duplex Stability and Hybridization Characteristics

The stability of RNA:RNA and DNA:RNA duplexes is governed by factors including base stacking, hydrogen bonding, and the conformation of the sugar-phosphate backbone. acs.org Modifications to the ribose sugar, particularly at the 2' or 3' position, can alter these dynamics.

While direct thermodynamic studies on duplexes containing 3'-O-Methylinosine are not extensively detailed in the literature, the effects can be inferred from related modifications. For instance, 2'-O-methylation of a ribonucleoside generally increases the thermal stability (Tm) of RNA:RNA and DNA:RNA duplexes. trilinkbiotech.com This stabilization is attributed to the 2'-O-methyl group favoring a C3'-endo sugar pucker, which pre-organizes the backbone into an A-form helix, the characteristic conformation of RNA duplexes. trilinkbiotech.comoup.com

In contrast, the defining feature of this compound is the methylated 3'-hydroxyl group. This modification makes the nucleoside an obligate chain terminator, as the 3'-OH is required for the formation of a phosphodiester bond with the next incoming nucleotide. trilinkbiotech.com Therefore, its incorporation into a growing RNA or DNA strand would halt elongation, fundamentally preventing the formation of a stable, extended duplex beyond the point of insertion.

The base, inosine (B1671953), also has distinct hybridization characteristics. It can form hydrogen bonds with all four canonical bases, though with varying degrees of stability. genelink.com The thermodynamic stability of these pairings generally follows the order I-C > I-A > I-G ≈ I-T. genelink.com This "wobble" pairing is often less stable than canonical Watson-Crick pairs, and its stability is influenced by neighboring bases. genelink.com When considering this compound, these base-pairing properties would be relevant for its initial recognition by a polymerase, but its role as a chain terminator is its dominant biophysical effect within a duplex context.

The stability of DNA:RNA hybrids is generally intermediate between that of DNA:DNA and RNA:RNA duplexes. oup.com Modifications that push the conformation towards an A-form, like 2'-O-methylation, tend to stabilize these hybrids. oup.com While specific data for this compound is lacking, its function as a chain terminator would be the principal determinant of its influence on hybridization.

| Modification Type | Typical Duplex | Observed Effect on Thermal Stability (Tm) | Primary Mechanism |

|---|---|---|---|

| 2'-O-Methyl (General) | RNA:RNA / DNA:RNA | Increase | Favors A-form helical geometry by promoting a C3'-endo sugar pucker. trilinkbiotech.comoup.com |

| Inosine (Unmodified) | RNA:RNA / DNA:RNA | Variable/Decrease | Forms "wobble" pairs with lower stability than canonical Watson-Crick pairs. genelink.com |

| 3'-O-Methyl (Inferred) | RNA or DNA | Termination | Blocks phosphodiester bond formation, preventing chain elongation. trilinkbiotech.com |

Effects on RNA Folding and Higher-Order Conformation

RNA function is intrinsically linked to its complex three-dimensional structure, which is dictated by its primary sequence and the presence of modified nucleosides. nih.gov These modifications can influence RNA folding, stability, and interactions with other molecules. biorxiv.orgfrontiersin.org

The most profound effect of this compound on RNA folding is a direct consequence of its chain-terminating nature. By preventing the extension of an RNA transcript, it precludes the formation of any secondary or tertiary structures that would depend on the downstream sequence. For example, the formation of hairpins, pseudoknots, or other complex motifs is contingent on the synthesis of a full-length RNA molecule that can then fold back on itself. The incorporation of this compound effectively truncates the transcript, thereby ablating the potential for such higher-order conformations to form. This property is utilized in biochemical techniques to generate RNA ladders, which help map functional motifs and transcription pause sites. nih.gov

While modifications like N2-methylguanosine can subtly affect local conformation and stacking interactions, the impact of a 3'-O-methyl group is absolute, acting as a definitive stop sign for the folding process by halting the synthesis of the polymer chain itself. frontiersin.org

Modulation of Enzymatic Processes

This compound and its triphosphate form can interact with and modulate the activity of various enzymes involved in nucleic acid metabolism. Its primary mechanism of action stems from its identity as a chain-terminating nucleoside analog.

Interaction with Ribonucleotide Reductase Activity

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, providing the building blocks for DNA synthesis. The inhibition of RNR is a key mechanism for several anticancer and antiviral drugs. nih.govmdpi.com

While direct studies on the inhibition of ribonucleotide reductase by this compound are not prominent, research on structural analogs provides relevant context. For example, 3'-C-methyladenosine, a branched-chain sugar nucleoside, has been identified as a mechanism-based inhibitor of ribonucleotide reductase. researchgate.net Its antiproliferative activity is linked to its ability to deplete intracellular pools of deoxynucleotides by inhibiting RNR. researchgate.net Other nucleoside analogs, such as cladribine (B1669150) and fludarabine, are also known to inhibit RNR after being converted to their triphosphate forms inside the cell. nih.gov Given these findings with related analogs, it is plausible that this compound or its phosphorylated metabolites could interact with RNR, but specific inhibitory activity has not been established in the available research.

Mechanisms of Inhibition of Nucleic Acid Synthesis, e.g., Viral Replication

Many antiviral therapies are nucleoside analogs that disrupt the synthesis of viral DNA or RNA. nih.govacs.org These analogs, after intracellular conversion to their triphosphate form, can act as competitive inhibitors or chain terminators for viral polymerases. nih.gov

The antiviral potential of 3'-O-methylated nucleosides has been demonstrated. Specifically, 3'-O-methylguanosine, which shares the same chain-terminating 3'-modification, has been shown to inhibit the growth of vaccinia virus and block early virus-specific RNA synthesis. medchemexpress.com The mechanism of action is the termination of the growing viral RNA chain, which halts the replication of the viral genome. nih.govmedchemexpress.com

For a nucleoside analog to be an effective antiviral, its triphosphate form must be incorporated by the viral RNA-dependent RNA polymerase (RdRp). biorxiv.org Once incorporated, the blocked 3'-hydroxyl group of this compound monophosphate would prevent the addition of the next nucleotide, terminating viral genome replication. trilinkbiotech.com Some viruses possess a 3' to 5' exonuclease (proofreading) activity that can remove misincorporated nucleoside analogs, which presents a challenge for this class of drugs. escholarship.org However, the fundamental strategy of using a 3'-modified nucleoside to halt replication is a well-established antiviral mechanism. nih.gov

Role as a Chain Terminator in RNA Polymerase Reactions

The most well-characterized biochemical role of 3'-O-methylated nucleosides is as chain terminators in RNA polymerase reactions. The triphosphate form of this compound's close analog, 3'-O-Methylguanosine-5'-O-triphosphate (3'-O-Me-GTP), is widely used as a chain termination reagent in biochemical assays. trilinkbiotech.commedchemexpress.comcaymanchem.com

The mechanism is straightforward: RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of an incoming nucleoside triphosphate. The presence of a methyl group at the 3' position (3'-OCH₃) instead of a hydroxyl group (3'-OH) makes this reaction impossible. trilinkbiotech.comnih.gov The polymerase may incorporate the 3'-O-methylated nucleotide, but the chain cannot be extended further.

This property has been exploited in studies of transcription. For example, 3'-O-methylated NTPs are used to prepare early RNA polymerase II elongation intermediates and to create RNA sequence ladders for mapping transcription start and pause sites. nih.govmedchemexpress.com

| Compound/Class | Enzyme/Process | Mechanism of Action | Outcome |

|---|---|---|---|

| This compound-5'-triphosphate (Inferred) | Viral RNA Polymerase | Acts as a substrate and is incorporated into the viral RNA chain. medchemexpress.com | Chain termination due to blocked 3'-OH group, inhibiting viral replication. trilinkbiotech.comnih.gov |

| 3'-O-Methylguanosine-5'-triphosphate | RNA Polymerase II | Incorporation into the nascent RNA transcript. medchemexpress.comcaymanchem.com | Chain termination, used experimentally to study transcription elongation. nih.govmedchemexpress.com |

| 3'-C-Methyladenosine | Ribonucleotide Reductase | Mechanism-based inhibition. researchgate.net | Depletion of dNTP pools, leading to antiproliferative effects. researchgate.net |

Influence on Cellular Regulatory Mechanisms

The introduction of a methyl group at the 3'-hydroxyl position of the ribose sugar in inosine creates this compound, a modified nucleoside analog. This structural alteration is fundamental to its biochemical activity, as the 3'-hydroxyl group is essential for the formation of phosphodiester bonds during nucleic acid synthesis. The presence of the methyl group sterically hinders this process, leading to significant disruptions in key cellular regulatory pathways.

Impact on RNA Processing and Metabolism

The primary and most direct influence of this compound on cellular machinery is its role as a potent inhibitor of RNA synthesis. Once metabolized into its triphosphate form, this compound 5'-triphosphate, it acts as a chain terminator during transcription.

The mechanism of action is based on the chemistry of RNA elongation. RNA polymerases catalyze the addition of ribonucleotides to a growing RNA chain by forming a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the chain and the 5'-phosphate of the incoming nucleotide triphosphate. Because the 3'-hydroxyl group in this compound is blocked by a methyl group, it cannot serve as a nucleophile to attack the incoming triphosphate. trilinkbiotech.com Consequently, upon its incorporation into a nascent RNA strand, no further nucleotides can be added, leading to the premature termination of transcription. chemondis.commedchemexpress.com This chain-terminating property has been well-documented for the class of 3'-O-methylated nucleosides. medkoo.commolnova.com

This potent inhibitory effect on RNA synthesis has been observed in various contexts. For instance, the related compounds 3'-O-methylguanosine and 3'-O-methyladenosine have been shown to preferentially inhibit early virus-specific RNA synthesis in vaccinia virus-infected cells. molnova.com The ability of 3'-O-methylated nucleoside triphosphates to be incorporated by RNA polymerase and halt elongation is utilized in biochemical research to map the 3' ends of transcribed RNA, demonstrating their reliable function as terminators. nih.govpnas.org

Beyond direct synthesis inhibition, the incorporation of modified nucleosides can also affect RNA structure and stability. While the primary effect of this compound is chain termination, the general class of O-methylated nucleosides has been studied for its impact on nucleic acid hybridization. Oligonucleotides containing 3'-O-methylated derivatives can exhibit altered thermal stability when bound to complementary RNA or DNA strands, which suggests an influence on RNA structure and its interactions with other molecules. nih.gov

| Process | Effect of 3'-O-Methylation | Underlying Mechanism | Supporting Evidence |

|---|---|---|---|

| RNA Elongation | Inhibition / Chain Termination | The 3'-O-methyl group blocks the formation of a phosphodiester bond, preventing the addition of subsequent nucleotides. | trilinkbiotech.comchemondis.commedchemexpress.com |

| Viral RNA Synthesis | Inhibition | Acts as a chain terminator for viral RNA polymerases, halting viral replication. | molnova.commedchemexpress.com |

| RNA Structure & Hybridization | Altered Thermal Stability | Modification of the ribose sugar affects the conformational properties and binding affinity of RNA duplexes. | nih.gov |

Modulation of Gene Expression Pathways at the Molecular Level

Gene expression is the process by which genetic information is used to synthesize a functional gene product, such as a protein or functional RNA. wikipedia.org This process is tightly regulated at multiple levels, including transcription, RNA processing, and translation. nih.gov RNA modifications, collectively known as the epitranscriptome, represent a critical layer of this regulation, influencing transcript stability, splicing, and translation efficiency through complex mechanisms involving methyltransferase "writers," demethylase "erasers," and effector "reader" proteins. cd-genomics.comnih.gov

This compound modulates gene expression at the most fundamental level: transcription. By acting as an RNA chain terminator, it prevents the synthesis of full-length messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). trilinkbiotech.commedchemexpress.com This leads to a global suppression of gene expression, as the necessary templates and machinery for protein synthesis are not produced. The inability to transcribe genes means that the downstream pathways involving specific RNA-binding proteins or regulatory non-coding RNAs are preemptively shut down. frontiersin.org

The mechanism of this compound differs significantly from other well-characterized RNA modifications like N6-methyladenosine (m6A) or N7-methylguanosine (m7G). These modifications are typically added to completed RNA transcripts and are interpreted by reader proteins to fine-tune gene expression by altering mRNA stability or translation rates. nih.govnih.gov For example, m6A modification can recruit reader proteins that either promote mRNA decay or enhance translation initiation. cd-genomics.com In contrast, this compound does not provide a regulatory signal on a finished transcript; instead, it acts as a direct inhibitor of the transcriptional machinery itself, preventing the gene from being expressed at all.

| Modification Type | Mechanism of Action | Primary Cellular Target | Overall Impact on Gene Expression |

|---|---|---|---|

| 3'-O-Methylation | Incorporation into nascent RNA leads to irreversible chain termination. | RNA Polymerase activity during transcription. | Global suppression via inhibition of transcript synthesis. |

| N6-methyladenosine (m6A) | Post-transcriptional mark recognized by "reader" proteins (e.g., YTHDF family). | Mature mRNA transcripts (stability, splicing, translation). | Transcript-specific modulation (enhancement or repression). |

| N7-methylguanosine (m7G) | Post-transcriptional mark on internal bases or 5' cap. | mRNA, tRNA, rRNA (stability, translation, processing). | Modulation of transcript processing and translation efficiency. |

Molecular Mechanisms Underlying Cellular Growth Inhibition

The profound inhibitory effect of this compound on RNA synthesis directly translates into potent anti-proliferative activity. Cellular growth and division are contingent on the continuous and regulated expression of a vast array of proteins, including those that drive the cell cycle, replicate DNA, and maintain cellular structure. By halting transcription, this compound effectively starves a cell of the new proteins required for these processes, leading to cell growth inhibition. medchemexpress.com

Several molecular mechanisms contribute to this outcome:

Inhibition of Protein Synthesis: The primary mechanism is the shutdown of protein production. Without the synthesis of new mRNA, the templates for translation are depleted, leading to a global arrest of protein synthesis. This includes the inhibition of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), which are essential for progression through the phases of the cell cycle. The loss of these proteins would lead to cell cycle arrest, typically at the G1 or G2 phase. researcher.life

Induction of Apoptosis: The inhibition of the synthesis of anti-apoptotic proteins, such as those in the Bcl-2 family, can tip the cellular balance towards programmed cell death (apoptosis). mdpi.com Many purine (B94841) nucleoside analogs are known to exert their anticancer effects through the induction of apoptosis following the disruption of nucleic acid synthesis. medchemexpress.com

Inhibition of Ribonucleotide Reductase (RNR): Some nucleoside analogs are known to inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. medchemexpress.comresearchgate.net While the direct inhibitory action of this compound on RNR is not as well-characterized as its effect on RNA polymerases, some related methylated nucleosides interfere with RNR activity, leading to the depletion of the deoxyribonucleotide pool necessary for DNA replication and repair. researchgate.net This provides a secondary, parallel mechanism for halting cell proliferation by inhibiting DNA synthesis.

The cumulative effect of these mechanisms—halting the production of essential RNAs and proteins, disrupting the cell cycle, depleting DNA building blocks, and promoting programmed cell death—underlies the potent cellular growth inhibition observed with this class of compounds.

| Molecular Target / Process | Effect of this compound | Consequence for Cellular Growth | Supporting Rationale |

|---|---|---|---|

| RNA Polymerase / Transcription | Acts as a chain terminator, halting RNA synthesis. | Inhibition of global protein synthesis, leading to cell cycle arrest. | trilinkbiotech.commedchemexpress.com |

| Apoptotic Pathway Regulation | Prevents synthesis of labile anti-apoptotic proteins (e.g., Bcl-2 family). | Induction of programmed cell death (apoptosis). | medchemexpress.commdpi.com |

| Ribonucleotide Reductase (RNR) | Potential inhibition of the enzyme, leading to dNTP pool depletion. | Inhibition of DNA synthesis and repair, halting cell division. | medchemexpress.comresearchgate.net |

Advanced Analytical and Structural Characterization of 3 O Methylinosine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional structure and confirming the identity of 3'-O-Methylinosine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of nucleosides in solution. For purine (B94841) nucleosides, NMR studies, including proton (¹H) and carbon-¹³ (¹³C) NMR, provide valuable information on the sugar pucker, the orientation of the exocyclic group, and the conformation around the glycosidic bond. bibliotekanauki.pl The chemical shifts observed in ¹³C NMR spectra, in particular, serve as a reliable method for identifying and distinguishing between the 2'-O-methyl and 3'-O-methyl isomers of nucleosides. cdnsciencepub.com The methylation at the 3'-hydroxyl group in this compound influences the local electronic environment, leading to characteristic shifts in the NMR spectrum that allow for its unambiguous identification when compared to its parent nucleoside, inosine (B1671953), and its 2'-O-methyl isomer. cdnsciencepub.com Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be utilized to determine the relative stereochemistry and conformational preferences of the molecule in solution. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Data for Ribonucleosides and their Methylated Isomers Note: This table is a representative example based on published data for related compounds and illustrates the principle of using ¹³C NMR for isomer differentiation. Exact values for this compound may vary based on experimental conditions.

| Atom | Parent Ribonucleoside (e.g., Guanosine) | 2'-O-Methyl Isomer | 3'-O-Methyl Isomer |

| C-1' | ~87 ppm | ~83 ppm | ~87 ppm |

| C-2' | ~74 ppm | ~83 ppm | ~74 ppm |

| C-3' | ~70 ppm | ~69 ppm | ~80 ppm |

| C-4' | ~83 ppm | ~81 ppm | ~81 ppm |

| C-5' | ~61 ppm | ~59 ppm | ~61 ppm |

| CH₃-O | N/A | ~59 ppm | ~59 ppm |

Data compiled from literature principles. cdnsciencepub.comoup.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a readily accessible technique used for the characterization of purine derivatives. The UV spectrum of a nucleoside is determined by its chromophoric purine base. For inosine and its derivatives, the UV spectrum is characterized by an absorption maximum (λ_max) around 250 nm. While UV-Vis spectroscopy is not typically used for detailed structural elucidation on its own, it is valuable for confirming the presence of the purine ring system and for quantification. cdnsciencepub.comcapes.gov.br The UV spectrum of this compound is expected to be very similar to that of inosine, as the methyl group on the ribose moiety does not significantly alter the electronic structure of the purine base. cdnsciencepub.com It is a standard method used in conjunction with other techniques, such as chromatography, for detection and quantification. acs.org

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of modified nucleosides in complex biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the analysis of modified nucleosides. nih.gov This technique allows for the separation of individual nucleosides from a complex mixture, followed by their highly specific detection and quantification. cd-genomics.com LC-MS/MS has been successfully employed for the simultaneous profiling of numerous nucleoside modifications in RNA. arraystar.comarraystar.com In such analyses, this compound can be identified and quantified based on its specific retention time in the chromatographic separation and its unique mass-to-charge ratio (m/z) and fragmentation pattern in the mass spectrometer. nih.gov The high sensitivity and specificity of LC-MS/MS make it ideal for studying the abundance of modified nucleosides in various biological samples. cd-genomics.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the identification of unknown metabolites and the characterization of modified oligonucleotides. umb.edu HRMS has been instrumental in identifying novel metabolites of therapeutic oligonucleotides in vivo. For instance, a deaminated metabolite of a single-stranded oligonucleotide, where a terminal 2'-O-methyladenosine was converted to 2'-O-methylinosine, was identified in monkey liver using LC-HRMS. umb.edunih.gov This highlights the capability of HRMS to detect and structurally elucidate subtle modifications within larger oligonucleotide chains. nih.gov The high resolving power of HRMS helps to differentiate between compounds with very similar masses, ensuring accurate identification. umb.edu

Table 2: Mass Spectrometry Parameters for the Analysis of this compound Note: This table presents typical parameters and expected values. Actual values can vary depending on the specific instrument and experimental setup.

| Parameter | Value/Description |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode. nih.gov |

| Precursor Ion (m/z) of this compound | Expected [M+H]⁺: 283.104 (Calculated for C₁₁H₁₅N₄O₅⁺) |

| Fragmentation | Collision-Induced Dissociation (CID) generates characteristic product ions. |

| Typical Product Ions | Fragmentation often involves the loss of the ribose moiety, yielding an ion corresponding to the modified base. |

Data compiled from literature principles. cdnsciencepub.comnih.gov

Chromatographic Techniques for Separation and Purification

The isolation and purification of this compound from synthetic reaction mixtures or biological extracts are essential for its characterization and further use. The synthesis of 2'- and 3'-O-methylated nucleosides often results in a mixture of isomers that are structurally very similar, making their separation challenging. oup.com

Historically, ion-exchange chromatography was a common method for separating these isomers. oup.com More contemporary and efficient methods include silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net For instance, the separation of 2'- and 3'-O-methyl isomers of guanosine (B1672433) derivatives has been achieved using silica-gel flash chromatography. researchgate.net Boric acid gel chromatography has also been utilized to separate nucleotides with free 2'- and 3'-hydroxyl groups from their substituted counterparts. pnas.org The choice of chromatographic technique depends on the scale of the purification and the specific properties of the compounds being separated.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase that is pumped through the column at high pressure. For highly polar compounds like this compound, two primary modes of HPLC are commonly employed: Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

The choice between these methods is critical, as positional isomers, such as 2'-O-Methylinosine and this compound, can be challenging to distinguish. Their structural similarity often results in identical mass-to-charge ratios in mass spectrometry, making chromatographic separation the key to accurate identification. acs.orgnih.govmdpi.com

Reversed-Phase Chromatography (RPC)

In RPC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Polar analytes like this compound have limited interaction with the nonpolar stationary phase and thus elute relatively early. The retention can be modulated by adjusting the mobile phase composition, such as the gradient of the organic solvent and the pH. mdpi.commdpi.com The use of a reversed-phase column is a well-established method for the comprehensive analysis of nucleosides. nih.gov

A detailed study focused on the simultaneous quantification of 89 different nucleosides and nucleotides provides a robust example of an HPLC method applicable to the analysis of ribose-methylated inosine isomers. nih.gov While the study specifically reports data for 2'-O-Methylinosine, the methodology is directly relevant for the separation of this compound. The method utilizes a C18 column coupled with a triple-quadrupole mass spectrometer, achieving high sensitivity and resolution. nih.gov

Below are the detailed chromatographic conditions and performance data for the analysis of the closely related isomer, 2'-O-Methylinosine, which serves as a benchmark for the analysis of this compound. nih.gov

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC HSS T3 (150 × 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | 60% Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40 °C |

| Gradient Program | 0-2.5 min, 4.8% B; 2.5-20 min, 4.8-30% B; 20-28 min, 30-50% B; 28-30 min, 50-100% B; 30-34 min, 100% B; 34-34.1 min, 100-0% B |

| Retention Time (RT) | 8.38 min |

| Limit of Detection (LOD) | <0.05 nmol/L |

| Limit of Quantification (LOQ) | 0.10 nmol/L |

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative and increasingly popular technique for separating highly polar compounds. elementlabsolutions.comchromatographyonline.com It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a nonpolar organic solvent, like acetonitrile. nih.govshodexhplc.com A thin aqueous layer forms on the surface of the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase. elementlabsolutions.com HILIC can offer different selectivity compared to RPC and is particularly effective for separating isomers of modified nucleosides. mdpi.com

The choice of column is critical for achieving separation between closely related isomers. Research into minimizing the misidentification of nucleoside isomers highlights the utility of screening different column chemistries. mdpi.com

The following table details comparative gradient programs for separating a standard mixture of 17 nucleosides on both a reversed-phase and a HILIC column, illustrating the different approaches required for each method. mdpi.com

| Column Type | Column Details | Mobile Phase A | Mobile Phase B | Flow Rate | Gradient Program |

|---|---|---|---|---|---|

| Reversed-Phase | Waters Atlantis T3 (2.1 × 150 mm, 3 µm) | 5 mM ammonium (B1175870) formate (B1220265) in water | Acetonitrile | 0.1 mL/min | 0-6 min, 0% B; 6-35 min, 0-90% B; 35-40 min, 90% B; 40-40.1 min, 90-0% B; 40.1-50 min, 0% B |

| HILIC | Waters Acquity UPLC BEH amide (2.1 × 150 mm, 1.7 µm) | 5 mM ammonium formate in water | Acetonitrile | 0.1 mL/min | 0-5 min, 90% B; 5-35 min, 90-40% B; 35-40 min, 40% B; 40-40.1 min, 40-90% B; 40.1-50 min, 90% B |

The successful analytical characterization of this compound relies on the strategic selection and optimization of HPLC conditions. By leveraging established methods for similar modified nucleosides and understanding the distinct retention mechanisms of RPC and HILIC, researchers can achieve accurate separation and quantification, which is essential for elucidating its biological significance.

Computational and Theoretical Investigations of 3 O Methylinosine

Molecular Dynamics Simulations of 3'-O-Methylinosine-Containing Nucleic Acids

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the study of the dynamic behavior of biomolecules over time. nih.gov For nucleic acids, MD simulations provide detailed insights into conformational flexibility, solvent interactions, and the structural impact of chemical modifications like 3'-O-methylation. scispace.comacs.org

The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which consists of a set of parameters describing the potential energy of the system. nih.gov Simulating a modified nucleotide such as this compound requires the development of specific parameters for the methylated ribose moiety that are compatible with established nucleic acid force fields (e.g., AMBER, CHARMM). These parameters are typically derived from quantum chemical calculations to accurately represent the geometry, partial charges, and dihedral energy profiles of the modified residue.

A hypothetical MD simulation of an RNA duplex containing a this compound residue would likely reveal significant local perturbations. The addition of a bulky methyl group to the 3'-hydroxyl position is expected to sterically influence the phosphodiester backbone and the sugar pucker equilibrium. Unlike 2'-O-methylation, which strongly biases the sugar pucker towards the C3'-endo conformation characteristic of A-form RNA, 3'-O-methylation would introduce a different set of steric constraints. nih.govnih.gov These constraints could affect key helical parameters, potentially inducing localized changes in the RNA structure that could influence its recognition by proteins or other nucleic acids. impb.ru

Simulations could be used to analyze several structural and dynamic properties, including:

Sugar Pucker Conformation: To determine the preference for C2'-endo vs. C3'-endo puckering of the modified ribose.

Backbone Dihedral Angles: To characterize the conformation of the phosphodiester backbone around the modification site.

Helical Parameters: To quantify changes in twist, rise, and slide at and near the modification site.

Hydration Patterns: To observe how the hydrophobic methyl group alters the surrounding water structure.

| Parameter | Unmodified RNA Duplex | This compound RNA Duplex | Predicted Impact |

|---|---|---|---|

| Overall RMSD (Å) | 2.1 ± 0.3 | 2.5 ± 0.5 | Increased flexibility near the modification site. |

| Sugar Pucker of I/I (% C3'-endo) | 95% | 60% | Shift towards C2'-endo due to steric clash with 5'-phosphate. |

| Average Helical Twist (°/bp) | 32.5 | 30.8 | Localized unwinding of the helix. |

| Average Rise (Å/bp) | 2.8 | 3.0 | Localized stretching of the helix backbone. |

Quantum Chemical Calculations on the Electronic and Steric Effects of 3'-O-Methylation

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and energetics of molecules. nih.gov These methods are invaluable for understanding how the addition of a methyl group to the 3'-hydroxyl of inosine (B1671953) alters its intrinsic properties.

Electronic Effects: The introduction of an electron-donating methyl group can subtly alter the charge distribution across the ribose ring and the nucleobase. QC methods like Density Functional Theory (DFT) can be used to compute partial atomic charges, molecular electrostatic potentials, and frontier molecular orbital energies. Changes in the electronic environment of the ribose can influence hydrogen bonding capabilities and the stability of the glycosidic bond. nsf.govresearchgate.net For instance, methylation can impact the acidity of nearby protons and the nucleophilicity of adjacent atoms, which could have implications for enzymatic reactions.

Steric Effects: The primary impact of 3'-O-methylation is steric. The methyl group is significantly larger than the hydrogen atom it replaces, leading to potential steric clashes with neighboring atoms. QC calculations can be used to generate potential energy surfaces by systematically rotating the methyl group and key dihedral angles of the sugar-phosphate backbone. This analysis reveals the preferred conformations (rotamers) of the 3'-O-methyl group and quantifies the energetic penalties for adopting sterically unfavorable orientations. Such calculations have shown that 2'-O-methylation introduces steric repulsion that biases the sugar pucker; a similar but distinct effect is anticipated for 3'-O-methylation, likely influencing the crucial backbone angles epsilon (ε) and zeta (ζ). nih.govcolumbia.edu

| Property | Unmodified Inosine Ribose | This compound Ribose | Predicted Effect of Methylation |

|---|---|---|---|

| Partial Charge on O3' (Mulliken) | -0.65 e | -0.58 e | Reduced negative charge, affecting phosphodiester bond polarity. |

| Partial Charge on C3' (Mulliken) | +0.20 e | +0.25 e | Slight increase in positive charge. |

| Energy Barrier for Sugar Repuckering (kcal/mol) | ~4.5 | ~5.5 | Increased energy barrier, reducing conformational flexibility. |

| Relative Energy of C2'-endo vs C3'-endo (kcal/mol) | +0.5 (C3'-endo favored) | -0.8 (C2'-endo favored) | Reversal of sugar pucker preference due to steric hindrance. |

In Silico Prediction of Molecular Interactions with Proteins and Ligands

In silico techniques, particularly molecular docking, are widely used to predict and analyze the interactions between a small molecule and a macromolecular target, such as a protein. nih.govresearchgate.net These methods are instrumental in predicting how the 3'-O-methyl modification on inosine might affect its recognition by RNA-binding proteins, enzymes, or other ligands.

The process begins with 3D models of the ligand (this compound or an RNA fragment containing it) and the target protein. Docking algorithms then systematically explore possible binding orientations of the ligand within the protein's active site, scoring each pose based on factors like electrostatic compatibility, hydrogen bonding, and hydrophobic interactions. jmb.or.krjaper.in

The presence of the 3'-O-methyl group can have several effects on molecular recognition:

Steric Hindrance: The methyl group could sterically clash with amino acid residues in the binding pocket, preventing the modified nucleoside from adopting the canonical binding mode of its unmodified counterpart.

Altered Hydrogen Bonding: By replacing the 3'-hydroxyl group, a hydrogen bond donor, with a methoxy (B1213986) group, which is only a hydrogen bond acceptor, the modification fundamentally changes the potential hydrogen bonding network at the ligand-protein interface.

New Hydrophobic Interactions: The nonpolar methyl group can form favorable van der Waals or hydrophobic interactions with nonpolar residues (e.g., valine, leucine, phenylalanine) in the protein's binding site, potentially increasing binding affinity if the pocket can accommodate it. nih.gov

For example, in the active site of an RNA methyltransferase or a polymerase, the 3'-O-methyl group could either block the catalytic activity or, conversely, fit into a specific hydrophobic pocket, modulating the protein's function. nih.gov

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Inosine | -7.5 | Arg101, Gln125, Tyr150 | H-bond with 3'-OH; Pi-stacking with base. |

| This compound | -6.2 | Gln125, Tyr150, Val105 | Loss of H-bond with Arg101; Steric clash. |

| This compound (Alternate Pose) | -7.9 | Tyr150, Val105, Leu148 | New hydrophobic interaction with Val105/Leu148. |

Computational Tools for RNA Structure Determination and Interaction Modeling

Predicting the three-dimensional structure of RNA, especially those containing modified bases, is a significant challenge in computational biology. mdpi.com A variety of tools have been developed for this purpose, ranging from fragment-based assembly to physics-based simulations and, more recently, deep learning approaches. frontiersin.orgplos.org

The incorporation of a non-standard residue like this compound into these predictive models presents a challenge. Most tools are parameterized and trained on the canonical A, U, G, and C nucleotides. biofold.orgnih.gov However, some advanced tools offer pathways to include modified residues:

Fragment-Based Methods (e.g., FARFAR2, RNAComposer): These tools construct RNA structures by assembling fragments from a library of known RNA structures. nih.gov Modeling this compound would require either finding suitable fragments containing a similar modification in the structural database or manually modeling the residue and using it as a structural constraint.

Physics-Based Methods (e.g., SimRNA): These coarse-grained or all-atom simulation tools use a defined energy function to fold the RNA chain. mdpi.com Incorporating this compound would necessitate the creation of a new residue topology file and associated energy parameters, a non-trivial task that requires expertise in molecular modeling.

Deep Learning Methods (e.g., AlphaFold 3, RhoFold+): These modern tools have shown remarkable success in predicting protein and, more recently, RNA structures. nih.govarxiv.orgnih.gov Some, like AlphaFold 3, have started to incorporate a limited number of common RNA modifications. nih.gov The prediction of structures with novel modifications like this compound is not yet standard practice and would likely require retraining the model on a dataset containing such modifications, which is currently not available.

Databases like MODOMICS are essential resources that catalogue the chemical structures and properties of known RNA modifications, providing a starting point for creating the necessary parameters for these computational tools. biofold.org

| Tool | Methodology | Support for Modified Bases | Feasibility for this compound |

|---|---|---|---|

| RNAComposer | Fragment Assembly / Automated | Limited to database-derived modifications. | Low; requires manual intervention and template creation. |

| SimRNA | Coarse-Grained MD / De Novo | Possible with user-defined parameters. | Medium; requires expert user to create new residue topology and parameters. |

| Amber (pmemd) | All-Atom MD Simulation | Possible with user-defined parameters. | High; standard for expert users to parameterize novel residues. |

| AlphaFold 3 | Deep Learning / AI | Supports a few common, predefined modifications (e.g., Ψ, m5U, Gm). nih.gov | Very Low; not supported out-of-the-box, would require model retraining. |

Research Applications and Methodological Development Utilizing 3 O Methylinosine

Development of 3'-O-Methylinosine as a Biochemical Probe for RNA Biology

The primary application of this compound as a biochemical probe stems from its function as a potent RNA chain terminator. During RNA synthesis, RNA polymerases catalyze the addition of ribonucleotides to the free 3'-hydroxyl group of the growing RNA strand. When this compound triphosphate is incorporated, the methylated 3' position lacks the necessary hydroxyl group for the subsequent phosphodiester bond formation, leading to the immediate cessation of elongation. trilinkbiotech.com

This characteristic allows researchers to use this compound to:

Study RNA Polymerase Mechanisms: By introducing this compound triphosphate into in vitro transcription assays, scientists can probe the active site and catalytic mechanism of RNA polymerases. The termination of synthesis at specific points can reveal insights into polymerase processivity, fidelity, and pausing.

Map Enzyme Active Sites: As a chain-terminating analog, it can be used to investigate the substrate specificity of various RNA-modifying enzymes and ribonucleases. The inability of an enzyme to process a chain terminated with this analog can help define the structural requirements of its active site.

Control Polynucleotide Synthesis: In enzymatic synthesis of defined-length oligonucleotides, this compound can be used to cap the 3'-end, preventing unwanted enzymatic ligation or extension.

Utilization in RNA Synthesis and Sequencing Methodologies

The chain-terminating property of 3'-O-methylated nucleosides has been foundational in the development of specific RNA synthesis and analysis techniques.

RNA Sequencing: Analogous to the dideoxynucleotides used in Sanger DNA sequencing, 3'-O-methylated ribonucleotides can be employed in methods for RNA sequence determination. The base-specific termination of RNA synthesis allows for the generation of a nested set of RNA fragments, which, when separated by size using gel electrophoresis, can reveal the sequence of the template RNA. ttu.ee

In Vitro Transcription and mRNA Capping: A critical application of 3'-O-methylated purine (B94841) nucleosides is in the synthesis of messenger RNA (mRNA) for therapeutic and research purposes. Eukaryotic mRNA possesses a 5' cap structure (m⁷GpppN) that is vital for translation and stability. During in vitro transcription, synthetic cap analogs are often used. However, conventional cap analogs can be incorporated in a reverse, inactive orientation. nih.gov To overcome this, "anti-reverse" cap analogs (ARCAs) were developed. acs.org One such ARCA, m₂7,3'-OGpppG, incorporates a 3'-O-methyl group on the 7-methylguanosine. nih.govthermofisher.com This modification prevents the RNA polymerase from incorrectly using the cap analog as a primer for elongation from the 3'-OH of the m⁷G, ensuring that nearly all synthesized mRNA is capped in the correct orientation and is biologically active. acs.orgthermofisher.com

| Methodology | Role of 3'-O-Methylated Nucleoside | Outcome |

| RNA Sequencing | Acts as a chain terminator, halting RNA synthesis at specific bases. | Enables the determination of the primary sequence of an RNA molecule. |

| In Vitro Transcription | Used in Anti-Reverse Cap Analogs (ARCAs) to block the 3'-OH group. | Prevents reverse incorporation of the cap, increasing the yield of translationally active mRNA. acs.orgthermofisher.com |

Investigation of Ribonucleotide Metabolism and Purine Salvage Pathways

Introducing an analog like this compound into a biological system serves as a powerful method to probe the intricacies of cellular metabolism. Purine nucleosides are processed through two main routes: de novo synthesis and salvage pathways. The salvage pathway recycles pre-existing nucleobases and nucleosides from the breakdown of nucleic acids. nih.gov

When supplied to cells, this compound is expected to enter the purine salvage pathway, where it can interact with various enzymes. Key enzymes in this pathway include purine nucleoside phosphorylase (PNP), which can cleave the glycosidic bond, and nucleoside kinases, which phosphorylate nucleosides to form nucleotides. biorxiv.orgbiorxiv.org

By tracking the metabolic fate of this compound, researchers can:

Determine Enzyme Substrate Specificity: Investigating whether this compound is a substrate for enzymes like adenosine (B11128) kinase or other nucleoside kinases provides information on the steric tolerance of their active sites. The presence of the 3'-O-methyl group may inhibit or alter the rate of phosphorylation.

Elucidate Metabolic Flux: The extent to which this compound is metabolized into its corresponding mono-, di-, and triphosphates can offer insights into the flux and regulation of the purine salvage pathway in different cell types or disease states. biorxiv.org

Identify Potential Sites of Inhibition: As a modified purine nucleoside analog, it has the potential to act as a competitive or allosteric inhibitor of enzymes involved in nucleotide metabolism, a strategy often exploited in drug development. medchemexpress.com Studies have shown that inosine (B1671953) is an effective circulating precursor for supplying purine nucleotides to both normal tissues and tumors, highlighting the importance of its metabolic pathways. nih.gov

Design and Application of Nucleic Acid-Based Tools and Analogs in Research

The unique properties conferred by methylation are leveraged in the design of sophisticated nucleic acid-based tools for research, diagnostics, and therapeutics. While 2'-O-methylation is more common for enhancing nuclease resistance and duplex stability in applications like antisense oligonucleotides, 3'-O-methylation offers distinct advantages, primarily related to controlling the 3'-terminus. oup.comoup.comgenelink.com

3'-End Capping for Nuclease Resistance: Synthetic oligonucleotides used as probes, aptamers, or for siRNA applications are susceptible to degradation by cellular exonucleases. Placing a this compound residue at the 3'-terminus of a synthetic DNA or RNA strand renders it resistant to digestion by 3'→5' exonucleases. This "capping" strategy significantly increases the oligonucleotide's half-life within a cell or in biological fluids, enhancing its efficacy and duration of action.

Controlling Hybridization Probes: In certain diagnostic or imaging applications using nucleic acid probes, it is crucial to prevent the probe from acting as a primer for cellular polymerases. Capping the 3'-end with this compound ensures that the probe will hybridize to its target sequence without being extended, which could otherwise lead to false signals or artifacts.

Aptamer and DNAzyme Modification: Aptamers are oligonucleotides that bind to specific targets, while DNAzymes and ribozymes are catalytic nucleic acids. The function of these molecules can be fine-tuned by chemical modifications. Incorporating a this compound can be used to define the active length of the molecule and protect it from degradation, thereby preserving its structural integrity and specific binding or catalytic activity.

| Tool/Analog | Function of this compound | Benefit |

| Antisense Oligonucleotides / siRNA | Capping of the 3'-terminus. | Increased resistance to 3'-exonucleases, longer biological half-life. |

| Hybridization Probes | Blocking the 3'-OH group. | Prevents non-specific enzymatic extension, improving signal accuracy. |

| Aptamers / DNAzymes | Capping of the 3'-terminus. | Enhances stability and preserves the defined functional structure. |

Comparative Studies with Other Ribose Methylated Nucleosides

Structural and Functional Distinctions from 2'-O-Methylinosine

3'-O-Methylinosine and 2'-O-Methylinosine are positional isomers, differing only in the location of the methyl group on the ribose moiety. This seemingly minor structural variance leads to significant differences in their three-dimensional structure, chemical stability, and biological activity.

Structural Distinctions: The primary structural difference lies in the methylation position on the ribose sugar. In this compound, the methyl group is attached to the 3'-hydroxyl (OH) group, whereas in 2'-O-Methylinosine, it is attached to the 2'-OH group. cymitquimica.comhmdb.ca This placement has profound effects on the sugar's conformation, known as sugar pucker. The 2'-hydroxyl group plays a critical role in stabilizing the C3'-endo conformation typical of A-form RNA helices through hydrogen bonding. acs.orgoup.com Methylation at the 2'-position alters these hydrogen-bonding capabilities; the 2'-O-methyl group can act as a hydrogen-bond acceptor but not a donor. nsf.gov This modification generally favors a C3'-endo sugar pucker, similar to RNA, which can increase the stability of RNA duplexes. oup.com

Conversely, methylation at the 3'-position in this compound leaves the 2'-hydroxyl group free. However, the presence of the bulky methyl group at the 3' position sterically hinders the formation of the phosphodiester bond necessary for RNA chain elongation. The 3'-hydroxyl group is essential for the attachment of the next nucleotide during RNA synthesis. By converting it to a 3'-O-methyl ether, this nucleoside effectively terminates the growing RNA chain. nih.govmedkoo.com

Functional Distinctions: The differing structures of these isomers dictate their biological functions. 2'-O-Methylinosine is a naturally occurring modification found in various RNA species, including tRNA and rRNA. cymitquimica.comnih.gov Its presence contributes to the structural stability of RNA molecules and can protect them from enzymatic degradation by nucleases. cymitquimica.comresearchgate.net The 2'-O-methylation can also modulate interactions between RNA and proteins and play a role in cellular processes like gene expression regulation. cymitquimica.comnsf.gov Some purine (B94841) nucleoside analogs with 2'-O-methylation exhibit antitumor activity by targeting lymphoid malignancies through mechanisms like inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com

In stark contrast, this compound functions primarily as a potent inhibitor of RNA synthesis. Because it lacks a free 3'-hydroxyl group, it acts as a chain terminator when incorporated into a growing RNA strand by RNA polymerase. nih.govmedkoo.com This property has been explored in the context of antiviral research, where it can preferentially inhibit virus-specific RNA synthesis. medkoo.com Unlike its 2'-O-methyl counterpart, which is a structural component of stable RNAs, this compound is a disruptive agent for RNA elongation.

| Feature | This compound | 2'-O-Methylinosine |

|---|---|---|

| Methyl Group Position | Attached to the 3'-hydroxyl of the ribose sugar. | Attached to the 2'-hydroxyl of the ribose sugar. cymitquimica.com |

| Key Structural Impact | Blocks the 3'-position, preventing phosphodiester bond formation. nih.govmedkoo.com | Alters ribose pucker and hydrogen bonding potential, often stabilizing RNA duplexes. oup.comnsf.gov |

| Primary Biological Function | Acts as an RNA chain terminator, inhibiting RNA synthesis. medkoo.commedchemexpress.com | Serves as a structural modification in RNA (e.g., tRNA, rRNA), enhancing stability and modulating interactions. cymitquimica.comresearchgate.net |

| Natural Occurrence | Not a common natural RNA modification; primarily a synthetic analog. acs.org | A naturally occurring post-transcriptional modification in various RNAs. nih.gov |

| Therapeutic Potential | Investigated as an antiviral agent due to RNA synthesis inhibition. medchemexpress.com | Analogs investigated for anticancer properties; used in RNA-based therapeutics to increase stability. cymitquimica.commedchemexpress.com |

Comparative Analysis with 3'-O-Methylguanosine and Other 3'-O-Methylated Analogs

3'-O-Methylguanosine, like this compound, is a methylated nucleoside analog that acts as an RNA chain terminator. medchemexpress.com The fundamental mechanism of action is the same: the methylation of the 3'-hydroxyl group prevents the extension of the RNA polymer. medkoo.commedchemexpress.com Consequently, 3'-O-Methylguanosine has also been shown to inhibit early virus-specific RNA synthesis. medkoo.commedchemexpress.com Research indicates that 3'-O-methylated nucleosides, including those with guanine (B1146940) and other bases, can be synthesized to create a library of potential antiviral agents. nih.gov

While the core function is shared, the difference in the purine base (hypoxanthine in inosine (B1671953) versus guanine in guanosine) can lead to variances in biological specificity and metabolic fate. For instance, the enzymes that recognize and incorporate these analogs, such as viral RNA polymerases, may exhibit different affinities for inosine versus guanosine (B1672433) bases. Furthermore, 3'-O-Methylguanosine has been noted for its inhibitory properties against certain malignant brain tumors by blocking the synthesis of DNA and RNA. biosynth.combroadpharm.com Elevated levels of endogenous methylated nucleosides like 3'-O-Methylguanosine have been detected in fluids from individuals with tumors, suggesting a role in cellular pathology. trilinkbiotech.comhmdb.ca

The synthesis of various 3'-O-methylated purine ribonucleosides was described as early as the 1960s, highlighting the long-standing interest in how this specific sugar modification could result in unique biological properties. acs.org The development of scalable synthesis methods for 3'-O-alkylated nucleosides, which avoid the creation of the isomeric 2'-O-alkylated products, is crucial for producing these compounds for therapeutic and biological research. nih.gov

| Compound | Nucleobase | Molecular Formula | Molecular Weight (g/mol) | Primary Biological Role |

|---|---|---|---|---|

| This compound | Hypoxanthine (B114508) | C11H14N4O5 | 282.25 | RNA chain terminator; potential antiviral. nih.govmedkoo.com |

| 3'-O-Methylguanosine | Guanine | C11H15N5O5 | 297.27 nih.gov | RNA chain terminator; potential antiviral and antitumor agent. medchemexpress.combiosynth.combroadpharm.com |

| 3'-O-Methyluridine | Uracil | C10H14N2O6 | 258.23 | RNA chain terminator; used in studies of positional isomerism. nih.gov |

| 3'-O-Methylcytidine | Cytosine | C10H15N3O5 | 257.24 | RNA chain terminator; used in studies of positional isomerism. nih.gov |

Positional Isomer Effects on Ribonucleoside Properties and Biological Activity

The distinction between 2'-O- and 3'-O-methylation is a prime example of how positional isomerism in nucleosides dramatically affects their physicochemical properties and biological functions. The location of the methyl group determines the molecule's conformational preferences, its ability to form hydrogen bonds, and its capacity to participate in enzymatic reactions.

The 2'-hydroxyl group is a key determinant of RNA structure, distinguishing it from DNA. Its presence favors the C3'-endo sugar pucker that defines the A-form helical structure of RNA duplexes. acs.orgoup.com When this group is methylated (2'-O-methylation), the modification preserves the preference for the C3'-endo conformation and can even enhance the thermal stability of RNA duplexes. oup.com This stabilizing effect, combined with increased resistance to nuclease degradation, makes 2'-O-methylated oligonucleotides valuable tools in antisense technology and for therapeutic applications like siRNA. researchgate.net

In contrast, the 3'-hydroxyl group is functionally essential for chain elongation during nucleic acid synthesis. Methylation at this position (3'-O-methylation) irrevocably blocks this process, turning the nucleoside into a chain terminator. nih.govmedkoo.com This functional consequence is independent of the specific nucleobase attached. Therefore, while 2'-O-methylation is a tool for structural stabilization, 3'-O-methylation is a tool for functional inhibition.

Distinguishing between these isomers analytically can be challenging since they have identical mass. However, techniques like tandem mass spectrometry (MS/MS) can differentiate them. The fragmentation patterns of the [M - H]⁻ ions are distinct for 2'- and 3'-O-methylated nucleosides, allowing for their unambiguous identification. nih.gov For example, 2'-O-methylated adenosine (B11128) and guanosine show a characteristic neutral loss of a 90-Da fragment, which is absent in their 3'-O-methylated counterparts. nih.gov Similarly, UPLC-MS methods have been developed to separate various positional isomers, though some methylated inosines and guanosines may still elute closely. researchgate.net

| Property | Effect of 2'-O-Methylation | Effect of 3'-O-Methylation |

|---|---|---|

| RNA/DNA Synthesis | Permits chain elongation. The resulting modified RNA has altered properties. | Terminates chain elongation. nih.govmedkoo.com |

| RNA Duplex Stability | Generally increases thermal stability (Tm). oup.com | Incorporation terminates the strand, precluding duplex formation beyond that point. |

| Nuclease Resistance | Increases resistance to enzymatic degradation. researchgate.net | Not a primary feature; its function is chain termination, not persistence in a polymer. |

| Sugar Pucker Preference | Favors C3'-endo conformation (A-form helix). oup.com | The free 2'-OH allows for conformational flexibility, but its role is overshadowed by chain termination. |

| Primary Application | Stabilizing therapeutic oligonucleotides (antisense, siRNA); structural biology studies. researchgate.net | Antiviral/antitumor agents; tools for studying nucleic acid polymerases. medchemexpress.combiosynth.com |

Future Directions and Emerging Research Perspectives

Uncovering Novel Molecular Pathways Influenced by 3'-O-Methylinosine Analogs

The exploration of how this compound and its analogs impact cellular functions is an expanding field. While this compound is a synthetic nucleoside, its structural similarity to naturally occurring modified nucleosides suggests it could interact with a variety of cellular components. biosynth.com For instance, 3'-O-methylguanosine, a related analog, is known to act as an RNA chain terminator and can inhibit the synthesis of viral RNA. medchemexpress.comtrilinkbiotech.com This inhibitory action is a key area of investigation, with research aiming to identify the specific viral and cellular polymerases that are sensitive to chain termination by 3'-O-methylated nucleosides.

Future research will likely focus on identifying novel protein targets and molecular pathways affected by this compound analogs. Given that purine (B94841) nucleoside analogs are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis, a key research direction is to elucidate the specific mechanisms by which 3'-O-methylated versions exert these effects. medchemexpress.com It is hypothesized that these analogs may interfere with the intricate network of enzymes that regulate nucleic acid metabolism and modification. For example, the discovery that elevated levels of endogenous methylated nucleosides, such as 3'-O-Methylguanosine, are found in the bodily fluids of tumor-bearing patients suggests a potential link between these modifications and cancer biology. trilinkbiotech.comhmdb.ca Unraveling these connections could lead to the identification of new biomarkers for disease and novel targets for therapeutic development.

Advancements in Synthetic Strategies for Complex 3'-O-Methylated Oligonucleotides

The synthesis of oligonucleotides containing 3'-O-methylated nucleosides is crucial for a wide range of research applications, from fundamental studies of RNA structure and function to the development of therapeutic agents. Current synthetic methods are continuously being refined to improve efficiency, yield, and the complexity of the molecules that can be created.